molecular formula C20H20ClN3O2S B2480522 (6-Chloro-4-{[2-(thiophen-2-yl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone CAS No. 1326878-55-0

(6-Chloro-4-{[2-(thiophen-2-yl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone

Cat. No.: B2480522
CAS No.: 1326878-55-0
M. Wt: 401.91
InChI Key: PUXFHRIKYMXXSG-UHFFFAOYSA-N
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Description

(6-Chloro-4-{[2-(thiophen-2-yl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone is a useful research compound. Its molecular formula is C20H20ClN3O2S and its molecular weight is 401.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

  • Microwave-Assisted Synthesis : A novel and efficient microwave-assisted method for synthesizing thieno[2,3-b]quinolines under solvent-free conditions has been developed. This method involves a one-pot reaction of 3-formyl-2-mercaptoquinolines with various chloro derivatives, yielding thieno[2,3-b]quinolin-2-ylethanone derivatives, among others (Nandeshwarappa et al., 2005).

Biological and Medicinal Research

  • Parkinson's Disease Imaging : A compound similar to the specified chemical was synthesized and evaluated as a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease. This research involved the creation of a tracer, [11C]HG-10-102-01, from a precursor and its isolation using HPLC combined with SPE (Wang et al., 2017).

  • Anticancer Properties : A series of new thiophene-quinoline derivatives were synthesized and evaluated for their anticancer activity. Particularly, derivatives showed selective cytotoxic agents against cervical and breast cancer cell lines. These compounds were also assessed for their ability to inhibit enzymes like EGFR-TK and Topo II (Othman et al., 2019).

  • Antimicrobial and Antimalarial Agents : Quinoline based 1,2,3-triazoles were synthesized and screened for antimicrobial activity against various microorganisms and antimalarial activity against P. falciparum (Parthasaradhi et al., 2015).

Chemical and Physical Properties Studies

  • Spectroscopic Properties : The electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones were studied. The research focused on how structure and environment affect their spectroscopic properties, providing insights into their electronic states and molecular orbital energies (Al-Ansari, 2016).

Properties

IUPAC Name

[6-chloro-4-(2-thiophen-2-ylethylamino)quinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S/c21-14-3-4-18-16(12-14)19(22-6-5-15-2-1-11-27-15)17(13-23-18)20(25)24-7-9-26-10-8-24/h1-4,11-13H,5-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXFHRIKYMXXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NCCC4=CC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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